molecular formula C18H13N3O2 B8589841 6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B8589841
M. Wt: 303.3 g/mol
InChI Key: WNRSKYWYTGQAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314109B2

Procedure details

200 mg of 6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (Intermediate 1), 10 mL of dioxane, 400 μL of 3-(triethoxysilyl)furan, 42 mg of palladium acetate, 42 mg of 1,4-diazabicyclo(2.2.2)octane (DABCO) and 1.5 mL of a molar solution of tetrabutylammonium fluoride in tetrahydrofuran are placed in a microwave tube. The reaction mixture is heated for 3 hours in a microwave machine set at 120° C., 200 μL of 3-(triethoxysilyl)furan, 20 mg of palladium acetate and 20 mg of DABCO are then added and the mixture is heated for a further 1.5 hours in a microwave machine set at 150° C. and then cooled and filtered. The filtrate is concentrated to dryness under reduced pressure and the residue is chromatographed on a silica cartridge, eluting with dichloromethane. The fractions containing the pure expected product are combined and evaporated to dryness under reduced pressure. The solid is dissolved while hot in a mixture of dichloromethane and methanol. The hot solution is filtered and treated with diisopropyl ether. The precipitate formed is filtered off by suction and dried to give 25 mg of 6-(3-furyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the form of a yellow solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
[Compound]
Name
molar solution
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([NH:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:12])[N:10]=2)[CH:7]=1.C(O[Si](OCC)(OCC)[C:24]1[CH:28]=[CH:27][O:26][CH:25]=1)C.N12CCN(CC1)CC2.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[O:26]1[CH:27]=[CH:28][C:24]([C:2]2[CH:3]=[CH:4][C:5]3[N:6]([CH:8]=[C:9]([C:11]([NH:13][C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=4)=[O:12])[N:10]=3)[CH:7]=2)=[CH:25]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Name
Quantity
400 μL
Type
reactant
Smiles
C(C)O[Si](C1=COC=C1)(OCC)OCC
Name
Quantity
42 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
molar solution
Quantity
1.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
42 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
C(C)O[Si](C1=COC=C1)(OCC)OCC
Name
Quantity
20 mg
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
20 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 3 hours in a microwave machine
Duration
3 h
CUSTOM
Type
CUSTOM
Details
set at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for a further 1.5 hours in a microwave machine
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
set at 150° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on a silica cartridge
WASH
Type
WASH
Details
eluting with dichloromethane
ADDITION
Type
ADDITION
Details
The fractions containing the pure expected product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid is dissolved while
ADDITION
Type
ADDITION
Details
hot in a mixture of dichloromethane and methanol
FILTRATION
Type
FILTRATION
Details
The hot solution is filtered
ADDITION
Type
ADDITION
Details
treated with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off by suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.